神経ペプチドS (ラット)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neuropeptide S (NPS) is a neuropeptide that was first discovered in rats in 2003. It acts as a neurotransmitter and neuromodulator, and is involved in the regulation of various physiological processes. NPS is produced in the hypothalamus, and has been found to be involved in a variety of functions, including arousal, locomotion, anxiety, and fear. NPS is also known to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and has been found to be involved in the regulation of stress responses.

科学的研究の応用

麻酔と鎮痛

神経ペプチドS (NPS)は、麻酔誘発による意識喪失と鎮痛に重要な役割を果たしています . NPS受容体(NPSR1)はこれらのプロセスに関与しています . NPSに関するさらなる研究は、これらのドメインがどのように相互作用して機能するかを詳細に解明するのに役立ち、医療の質の向上に貢献する可能性があります .

睡眠調節

NPSは、睡眠覚醒リズムの調節に関与しています . 覚醒を促進し、覚醒を誘発することが判明しています .

免疫機能

NPSは、免疫機能を含むいくつかの生理学的プロセスを調節します . NPS-NPSR1システムは、気管支喘息や関節リウマチなどの病気の発症にも大きく関連しています .

学習と記憶

NPSは、学習と記憶の定着を促進することが知られています . げっ歯類における空間学習および記憶障害を改善することが判明しています .

食物摂取量とエネルギーバランス

作用機序

Target of Action

Neuropeptide S (rat) primarily targets the Neuropeptide S receptor (NPSR) . This receptor is a G protein-coupled receptor (GPCR) that is widely distributed throughout the brain . The NPSR is involved in a variety of physiological effects, including behavior and immune functions .

Mode of Action

Neuropeptide S (rat) acts as an agonist at the NPSR . Upon binding to the NPSR, it stimulates the release of calcium into the neuroplasm, increases cyclic adenosine monophosphate (cAMP) levels, and likely phosphorylates the protein kinase MAPK . This results in the activation of neurons .

Biochemical Pathways

Neuropeptide S (rat) is involved in several biochemical pathways. It is co-localized with other excitatory transmitters such as glutamate, acetylcholine, or corticotropin-releasing factor . Activation of NPSR triggers mobilization of intracellular calcium and stimulation of cAMP synthesis, thereby increasing cellular excitability .

Pharmacokinetics

It is known that npsr couples via gαs and gαq to elevate intracellular camp and calcium, thus it is an excitatory gpcr

Result of Action

Neuropeptide S (rat) has a multidirectional regulatory activity. It is known for its simultaneous anxiolytic and arousal-promoting effect, suggesting an involvement in mood control and vigilance . It has been found to suppress anxiety and appetite, induce wakefulness and hyperactivity, and play a significant role in the extinction of conditioned fear .

Action Environment

The action of Neuropeptide S (rat) can be influenced by various environmental factors. For instance, sleep deprivation can lead to an increase in the transcript levels of Neuropeptide S in certain neuron clusters . Furthermore, the expression of Neuropeptide S and its receptor can be differentially regulated after caffeine or nicotine treatment, indicating complex interactions with adenosine and cholinergic systems .

生化学分析

Biochemical Properties

Neuropeptide S (rat) plays a crucial role in biochemical reactions by interacting with its receptor, Neuropeptide S receptor 1 (NPSR1). Upon binding to NPSR1, Neuropeptide S (rat) triggers the mobilization of intracellular calcium ions and stimulates cyclic adenosine monophosphate (cAMP) synthesis, thereby increasing cellular excitability . Neuropeptide S (rat) is co-localized with other excitatory neurotransmitters such as glutamate, acetylcholine, and corticotropin-releasing factor, indicating its role in modulating neurotransmission .

Cellular Effects

Neuropeptide S (rat) exerts significant effects on various cell types and cellular processes. It promotes wakefulness and arousal by suppressing all stages of sleep . Additionally, Neuropeptide S (rat) has anxiolytic-like effects, reducing anxiety in behavioral paradigms that measure fear or responses to novelty . It influences cell signaling pathways by activating NPSR1, leading to increased intracellular calcium levels and cAMP synthesis . Neuropeptide S (rat) also affects gene expression and cellular metabolism by modulating the activity of various transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of Neuropeptide S (rat) involves its binding to NPSR1, a GPCR. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways . Neuropeptide S (rat) binding to NPSR1 results in the activation of G proteins, which subsequently activate adenylate cyclase, increasing cAMP levels . This cascade leads to the mobilization of intracellular calcium ions, further enhancing cellular excitability . Neuropeptide S (rat) also modulates gene expression by influencing the activity of transcription factors such as cAMP response element-binding protein (CREB) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neuropeptide S (rat) have been observed to change over time. Neuropeptide S (rat) is stable and retains its biological activity for extended periods under controlled conditions . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Neuropeptide S (rat) has been shown to result in sustained anxiolytic and arousal-promoting effects . Additionally, Neuropeptide S (rat) can undergo degradation by extracellular peptidases, which may influence its long-term effects .

Dosage Effects in Animal Models

The effects of Neuropeptide S (rat) vary with different dosages in animal models. At low doses, Neuropeptide S (rat) exhibits potent anxiolytic and arousal-promoting effects . At higher doses, it can induce hyperactivity and increased locomotor activity . Threshold effects have been observed, where a minimum effective dose is required to elicit significant behavioral changes . Toxic or adverse effects at high doses include increased anxiety and stress responses .

Metabolic Pathways

Neuropeptide S (rat) is involved in various metabolic pathways, primarily through its interaction with NPSR1. Activation of NPSR1 by Neuropeptide S (rat) leads to the stimulation of adenylate cyclase and increased cAMP synthesis . This activation modulates metabolic flux and influences the levels of various metabolites . Neuropeptide S (rat) also interacts with enzymes such as phosphodiesterases, which regulate cAMP levels and influence metabolic pathways .

Transport and Distribution

Neuropeptide S (rat) is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the brainstem, where it is synthesized and released by neurons . Neuropeptide S (rat) can diffuse across synaptic clefts and bind to NPSR1 on target cells, facilitating its distribution within the central nervous system . Additionally, Neuropeptide S (rat) can be transported across the blood-brain barrier, allowing it to exert its effects on various brain regions .

Subcellular Localization

Neuropeptide S (rat) exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and can be found in vesicles within neurons . Neuropeptide S (rat) is released from these vesicles upon neuronal activation and binds to NPSR1 on the cell surface . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of Neuropeptide S (rat) to specific cellular compartments .

特性

IUPAC Name |

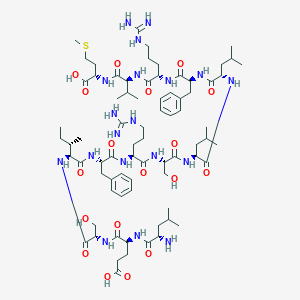

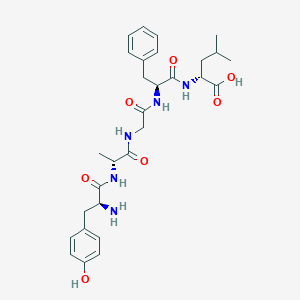

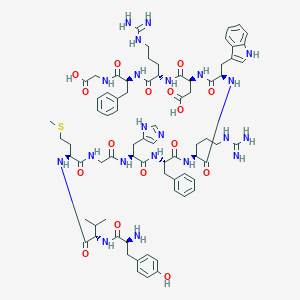

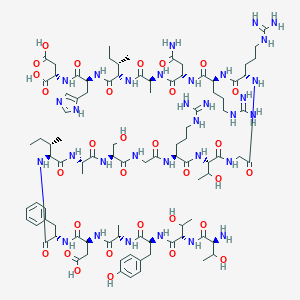

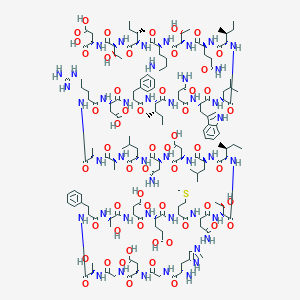

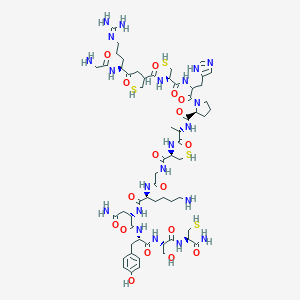

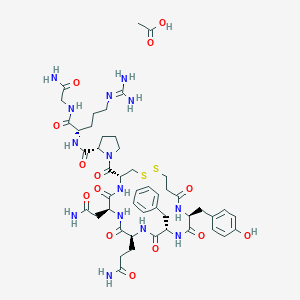

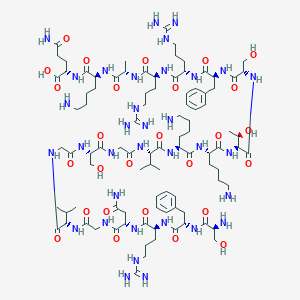

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPBYGCOBLSFSK-HDNLQJMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

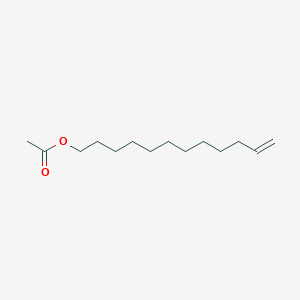

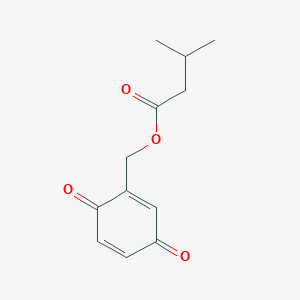

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H160N34O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2210.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。